5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole
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Overview
Description
5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole is a heterocyclic organic compound that features a bromomethyl group attached to an oxazole ring Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole typically involves the bromomethylation of a precursor oxazole compound. One common method includes the reaction of 3-ethyl-4-methyl-1,2-oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products
The major products formed from these reactions include azides, thiocyanates, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in drug discovery, particularly for designing molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-ethyl-4-methyl-1,2-oxazole
- 5-(Iodomethyl)-3-ethyl-4-methyl-1,2-oxazole
- 5-(Hydroxymethyl)-3-ethyl-4-methyl-1,2-oxazole
Comparison
Compared to its analogs, 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole is unique due to its higher reactivity and selectivity in nucleophilic substitution reactions. The bromine atom provides a good leaving group, making the compound more versatile in synthetic applications . Additionally, its specific electronic properties may offer advantages in designing molecules with desired biological activities .
Properties
IUPAC Name |
5-(bromomethyl)-3-ethyl-4-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-3-6-5(2)7(4-8)10-9-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVTGINFNXHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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